molecular formula C13H10Cl2O B8031911 1-(Benzyloxy)-3,5-dichlorobenzene

1-(Benzyloxy)-3,5-dichlorobenzene

Cat. No.: B8031911
M. Wt: 253.12 g/mol
InChI Key: LZWVTQKAHFBVJA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,5-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,5-dichlorobenzene can be synthesized through several methods. One common approach involves the benzylation of 3,5-dichlorophenol. The reaction typically uses benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzene derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidation products include benzaldehyde and benzoic acid derivatives.
  • Reduction products include less substituted benzene derivatives.
  • Substitution products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(Benzyloxy)-3,5-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3,5-dichlorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-(Benzyloxy)-2,4-dichlorobenzene: Similar structure but with chlorine atoms at different positions, affecting its reactivity and applications.

    1-(Benzyloxy)-4-chlorobenzene:

    1-(Benzyloxy)-3,5-dimethylbenzene: Substitutes chlorine atoms with methyl groups, resulting in altered reactivity and applications.

Uniqueness: 1-(Benzyloxy)-3,5-dichlorobenzene is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing chlorine atoms and the electron-donating benzyloxy group creates a compound with distinct electronic properties, making it valuable in various synthetic and industrial processes.

Properties

IUPAC Name

1,3-dichloro-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVTQKAHFBVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 3,5-dichlorophenol (3.00 g, 18.4 mmol) and Cs2CO3 (12.0 g, 36.8 mmol) in dry, degassed DMF (150 mL) was added benzyl bromide (3.46 g, 20.2 mmol) dropwise. The reaction mixture was heated to 45° C. for 18 hours, then the solvent was removed under reduced pressure. The residue was partitioned between saturated aqueous NaHCO3 (75 mL) and CH2Cl2 (100 mL). The aqueous layer was extracted further with CH2Cl2 (25 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica, eluting with hexane—2% EtOAc to yield the desired product as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two

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